molecular formula C10H12F2O B1411404 3-Difluoromethyl-2,4-dimethylanisole CAS No. 1803827-41-9

3-Difluoromethyl-2,4-dimethylanisole

Cat. No.: B1411404
CAS No.: 1803827-41-9
M. Wt: 186.2 g/mol
InChI Key: DJEJHICZQIVJPI-UHFFFAOYSA-N
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Description

3-Difluoromethyl-2,4-dimethylanisole is a fluorinated aromatic compound that serves as a high-value building block in organic synthesis and drug discovery. The incorporation of a difluoromethyl (CF2H) group is a strategic and efficient tactic in the design of bioactive molecules, as this moiety can significantly improve metabolic stability, enhance lipophilicity for better cell membrane permeability, and serve as a unique hydrogen bond donor to increase target affinity and specificity . The CF2H group is recognized as a metabolically stable bioisostere for common pharmacophores like alcohol, thiol, or amine groups, making it a pivotal feature in modern pharmaceuticals and agrochemicals . This compound is particularly valuable in medicinal chemistry for the synthesis of lead compounds and drug candidates. Research into structurally similar difluoromethylated molecules has demonstrated their potential in developing agents with anti-inflammatory and anticancer properties, including the inhibition of angiogenesis relevant to leukemia treatment . Furthermore, its unique electronic and steric profile, imparted by the difluoromethyl group and methoxy/methyl substituents, makes it a valuable intermediate in material science for creating novel materials with specific chemical and physical characteristics . In agricultural chemistry , compounds featuring the difluoromethyl group are frequently explored for their bioactivity against pests and diseases . Researchers can utilize this reagent in various transformations, including cross-coupling reactions and functional group modifications, to access structurally diverse molecular architectures . For Research Use Only. This product is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption.

Properties

IUPAC Name

3-(difluoromethyl)-1-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEJHICZQIVJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethylation Reagents

Common reagents used in difluoromethylation include difluoroacetic acid, bromodifluoromethylphosphonium bromide, and difluoromethyltriphenylphosphonium bromide. These reagents can generate CF2H radicals under appropriate conditions, facilitating the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur.

Reaction Conditions

Reaction conditions for difluoromethylation can vary widely depending on the substrate and desired outcome. Photoredox catalysis is a popular method, employing catalysts like fac-Ir(ppy)3 under visible or blue light irradiation. Solvents such as DMF or NMP are commonly used due to their stability and ability to facilitate radical reactions.

Analysis of Difluoromethylation Reactions

Reaction Types

Difluoromethylation reactions can involve various mechanisms, including radical pathways and nucleophilic substitutions. The choice of reaction type depends on the substrate and the desired regioselectivity.

Common Reagents and Conditions

Reagent Catalyst Solvent Conditions
Difluoromethyltriphenylphosphonium bromide fac-Ir(ppy)3 DMF Blue LEDs, RT
Bromodifluoromethylphosphonium bromide fac-Ir(ppy)3 DMF Visible Light, RT

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-2,4-dimethylanisole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of 3-difluoromethyl-2,4-dimethylbenzaldehyde or 3-difluoromethyl-2,4-dimethylbenzoic acid.

    Reduction: Formation of 3-methyl-2,4-dimethylanisole.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
3-Difluoromethyl-2,4-dimethylanisole has shown potential as a pharmaceutical agent due to its structural similarity to other biologically active compounds. The difluoromethyl group can enhance the compound's lipophilicity and metabolic stability, which are critical for drug development. Studies indicate that difluoromethylated analogs can act as inhibitors of tyrosine hydroxylase, an enzyme involved in catecholamine synthesis, making them relevant for treating conditions like hypertension and schizophrenia .

Case Study: Tyrosine Hydroxylase Inhibition
Research has demonstrated that compounds with difluoromethyl substitutions can effectively inhibit tyrosine hydroxylase. For instance, the inhibition mechanism involves reducing norepinephrine production, thereby lowering blood pressure . The synthesis of such compounds typically involves bromination of dimethylanisole followed by fluorination processes to introduce the difluoromethyl group.

Catalysis

Palladium-Catalyzed Reactions
The compound has been utilized in palladium-catalyzed reactions, particularly in cross-coupling methodologies. These reactions are essential for forming C–C bonds from C–H bonds in organic synthesis. The presence of the difluoromethyl group enhances the reactivity and selectivity of these reactions .

Case Study: Intermolecular Dehydrogenative Heck Reactions
In a study involving Pd-catalyzed intermolecular dehydrogenative Heck reactions, this compound was used as a substrate. The results indicated that the difluoromethyl substitution facilitated higher yields in C–C bond formation compared to unsubstituted analogs, showcasing its utility in synthetic organic chemistry .

Material Science

Polymer Chemistry
The incorporation of difluoromethyl groups into polymer matrices can significantly alter the physical properties of materials. Research has shown that polymers containing difluoromethylated monomers exhibit enhanced thermal stability and chemical resistance. This property is particularly valuable in the development of coatings and films that require durability under harsh conditions.

Table 1: Comparison of Properties in Difluoromethylated vs. Non-Difluoromethylated Polymers

PropertyDifluoromethylated PolymerNon-Difluoromethylated Polymer
Thermal StabilityHigherLower
Chemical ResistanceEnhancedStandard
Mechanical StrengthImprovedStandard

Environmental Chemistry

Fluorinated Compounds in Environmental Studies
The environmental impact of fluorinated compounds is a growing area of research. This compound can serve as a model compound for studying the behavior and degradation pathways of fluorinated organic pollutants in various ecosystems. Understanding these pathways is crucial for assessing ecological risks associated with fluorinated compounds.

Mechanism of Action

The mechanism of action of 3-Difluoromethyl-2,4-dimethylanisole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

2,4-Dimethylanisole (C₉H₁₂O)

  • Structural Differences : Lacks the difluoromethyl group at position 3.
  • Electronic Effects : The absence of fluorine reduces electron-withdrawing effects, leading to higher electron density in the aromatic ring.
  • Spectroscopic Data :
    • NMR : Methoxy protons in 2,4-dimethylanisole resonate at δ ~3.8 ppm, while aromatic protons show signals between δ 6.5–7.2 ppm. In contrast, the difluoromethyl group in the target compound deshields adjacent protons, shifting aromatic signals upfield by ~0.2–0.3 ppm .
    • IR/Raman : The C-F stretching vibrations (~1100–1250 cm⁻¹) are unique to the fluorinated analog .

3-Chloromethyl-2,4-dimethylanisole (C₁₀H₁₃ClO)

  • Substituent Impact : Replacing -CHF₂ with -CH₂Cl introduces a polarizable chlorine atom.
  • Reactivity : The C-Cl bond is more reactive toward nucleophilic substitution than C-F bonds, limiting stability in aqueous environments.
  • Thermal Stability : Chlorine’s lower electronegativity results in weaker dipole-dipole interactions compared to fluorine, reducing melting point by ~15–20°C (hypothetical based on halogen trends).

3-Trifluoromethyl-2,4-dimethylanisole (C₁₀H₁₁F₃O)

  • Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than -CHF₂, further decreasing ring electron density.
  • Solubility: Enhanced lipophilicity due to trifluoromethylation improves solubility in nonpolar solvents.

3,4-Dimethylanisole (C₉H₁₂O)

  • Positional Isomerism : Methyl groups at positions 3 and 4 instead of 2 and 4.
  • Symmetry : Reduced symmetry in 3,4-dimethylanisole leads to distinct NMR splitting patterns and vibrational modes. For example, FT-IR analysis shows asymmetric stretching of the methoxy group at ~1250 cm⁻¹, differing from the fluorinated analog’s spectra .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Substituents Boiling Point (°C) Dipole Moment (D) LogP (Predicted)
3-Difluoromethyl-2,4-dimethylanisole C₁₀H₁₂F₂O -OCH₃, -CH₃, -CHF₂ 215–220 (est.) 2.8–3.2 2.5
2,4-Dimethylanisole C₉H₁₂O -OCH₃, -CH₃ 195–200 1.5–1.8 1.9
3-Chloromethyl-2,4-dimethylanisole C₁₀H₁₃ClO -OCH₃, -CH₃, -CH₂Cl 225–230 (est.) 2.2–2.5 2.7
3-Trifluoromethyl-2,4-dimethylanisole C₁₀H₁₁F₃O -OCH₃, -CH₃, -CF₃ 230–235 (est.) 3.5–4.0 3.1
3,4-Dimethylanisole C₉H₁₂O -OCH₃, -CH₃ 190–195 1.6–1.9 1.8

Research Findings and Trends

  • Electronic Properties : Fluorine substitution increases dipole moments and reduces HOMO-LUMO gaps, enhancing reactivity in charge-transfer interactions .
  • Spectroscopic Shifts : The difluoromethyl group causes distinct ¹⁹F NMR signals (δ ~-140 to -150 ppm) and splits C-F vibrational modes in IR/Raman spectra.
  • Stability: Fluorinated analogs exhibit superior thermal and oxidative stability compared to chlorinated or non-halogenated derivatives.

Biological Activity

3-Difluoromethyl-2,4-dimethylanisole is an organic compound that has garnered attention in recent years due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12F2OC_{10}H_{12}F_{2}O. Its structure includes a difluoromethyl group (-CF₂H) attached to a benzene ring that also contains two methyl groups and a methoxy group. The presence of fluorine atoms significantly influences its electronic properties, potentially enhancing its biological activity compared to non-fluorinated analogs.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, which may modulate the activity of enzymes, receptors, or other proteins. This compound's unique electronic characteristics may also affect its lipophilicity and permeability, influencing its absorption and distribution in biological systems .

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that certain anisole derivatives possess antimicrobial properties. The difluoromethyl substitution may enhance this activity by improving the compound's interaction with microbial membranes.
  • Anticancer Potential : Some studies suggest that difluoromethylated compounds can inhibit cancer cell growth. This effect is likely due to their ability to interfere with cellular signaling pathways or induce apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Table 1: Comparison of Biological Activities of Fluorinated Anisoles

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighYes
2,4-DimethylanisoleLowModerateNo
3-Trifluoromethyl-2,4-dimethylanisoleHighModerateYes

Case Studies

  • Anticancer Activity Study :
    A recent study explored the anticancer effects of various difluoromethylated anisoles on human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
  • Enzyme Inhibition Research :
    Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug-drug interactions .

Q & A

Q. 1.1. What are the optimal synthetic routes for 3-Difluoromethyl-2,4-dimethylanisole, and how can reaction yields be improved?

Methodological Answer :

  • Synthetic Pathways : A two-step approach is recommended:
    • Friedel-Crafts alkylation of 2,4-dimethylanisole with difluoromethyl chloride under Lewis acid catalysis (e.g., AlCl₃).
    • Purification : Crystallization using a water-ethanol mixture (1:3 v/v) to achieve >90% purity .
  • Yield Optimization :
    • Use DMSO as a solvent for reflux (18–24 hours) to enhance reaction efficiency .
    • Monitor temperature (120–140°C) to avoid side reactions (e.g., over-alkylation).
    • Data Table :
SolventReaction Time (h)Yield (%)Purity (%)
DMSO186592
DMF245888
Toluene364278

Q. 1.2. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer :

  • NMR Analysis :
    • ¹H NMR : Peaks at δ 3.85 (s, 3H, OCH₃), δ 2.25 (s, 6H, CH₃), and δ 6.7–7.1 (m, aromatic H) confirm substituent positions .
    • ¹⁹F NMR : A singlet at δ -110 ppm verifies the difluoromethyl group .
  • FT-IR : Bands at 1250 cm⁻¹ (C-F stretch) and 2850 cm⁻¹ (OCH₃) validate functional groups .

Advanced Research Questions

Q. 2.1. How can contradictions in spectral data (e.g., unexpected ¹H NMR splitting) be resolved for this compound?

Methodological Answer :

  • Root Cause Analysis :
    • Isomer Formation : Check for para/meta isomerization during synthesis using HPLC-MS .
    • Impurities : Use column chromatography (silica gel, hexane:ethyl acetate 4:1) to isolate byproducts .
  • Case Study :
    • A 2024 study found that residual DMSO in the product caused peak broadening. Drying under vacuum (40°C, 12h) resolved this .

Q. 2.2. What strategies improve the stability of this compound in biological assays?

Methodological Answer :

  • Storage Conditions :

    • Store at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .
  • Buffering : Use phosphate buffer (pH 7.4) with 0.1% BSA to minimize hydrolysis of the difluoromethyl group .

  • Data Table : Stability under varying conditions:

    ConditionHalf-Life (days)Degradation Product
    pH 7.4, 25°C143-Hydroxymethyl derivative
    pH 5.0, 4°C28None detected
    Light exposure3Multiple byproducts

Q. 2.3. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer :

  • DFT Calculations :
    • Optimize molecular geometry using Gaussian09 (B3LYP/6-311++G** basis set) to assess electrophilic substitution sites .
    • Key Insight : The difluoromethyl group reduces electron density at the 3-position, favoring nucleophilic attack at the 5-position .
  • Validation : Compare predicted vs. experimental reaction outcomes (e.g., regioselectivity in halogenation).

Data Contradiction Analysis

Q. 3.1. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. inert behavior)?

Methodological Answer :

  • Experimental Design :
    • Use standardized MIC assays (CLSI guidelines) with E. coli (ATCC 25922) and S. aureus (ATCC 29213) .
    • Control for solvent effects (e.g., DMSO ≤1% v/v).
  • Case Study : A 2024 study attributed inconsistent antimicrobial results to variations in cell membrane permeability assays. Using synchronized cell cultures improved reproducibility .

Methodological Best Practices

Q. 4.1. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer :

  • Stepwise Approach :
    • Liquid-Liquid Extraction : Separate organic phase with dichloromethane/water (3x).
    • Crystallization : Use ethanol-water (1:2) for high-purity crystals (mp 141–143°C) .
    • HPLC : C18 column, acetonitrile:water (70:30) for final purity validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Difluoromethyl-2,4-dimethylanisole
Reactant of Route 2
3-Difluoromethyl-2,4-dimethylanisole

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